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molecular formula C13H23NO4 B118127 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 154775-43-6

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No. B118127
M. Wt: 257.33 g/mol
InChI Key: XWZDPNBLQJCKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06538007B1

Procedure details

A mixture of 3-(4-pyridyl)-2-propenoic acid (10 g) , 10% Pd—C (1 g) in acetic acid (40 ml) was hydrogenated (3.0 kg/cm2) at 65° C. for 8 hours. After the catalyst was removed by filtration, the filtrate was concentrated in vacuo. The residue was resolved in toluene (30 ml) and concentrated in vacuo. The residue was resolved in water (30 ml) and tetrahydrofuran (50 ml), cooled to 0° C., and triethylamine (33 g) was added dropwise at 5° C. Di-t-butyl dicarbonate (18.3 g) was added to the mixture at 20° C. and stirred overnight. PH was adjusted to 7 with HCl, organic layer was washed with 10% aqueous citric acid (40 ml), 5% aqueous sodium chloride (40 ml), dried over magnesium sulfate (5 g) and concentrated in vacuo. The residue was resolved in toluene (20 ml), concentrated in vacuo to 25 ml. The mixture was stirred at 40° C. for 3 hours, n-heptane (20 ml) was added to the mixture and stirred at 0° C. overnight. The precipitate was separated and dried to give 3-(1-tert-butoxycarbonyl-4-piperidyl)propionic acid as white solid (12.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:3][CH:2]=1.[C:12]([OH:15])(=[O:14])C>[Pd]>[C:4]([O:15][C:12]([N:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1)=[O:14])([CH3:7])([CH3:5])[CH3:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=CC(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 65° C.
CUSTOM
Type
CUSTOM
Details
for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
triethylamine (33 g) was added dropwise at 5° C
ADDITION
Type
ADDITION
Details
Di-t-butyl dicarbonate (18.3 g) was added to the mixture at 20° C.
WASH
Type
WASH
Details
was washed with 10% aqueous citric acid (40 ml), 5% aqueous sodium chloride (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (5 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 25 ml
STIRRING
Type
STIRRING
Details
The mixture was stirred at 40° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
n-heptane (20 ml) was added to the mixture
STIRRING
Type
STIRRING
Details
stirred at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate was separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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